2,5-dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS No.: 922000-05-3
Cat. No.: VC4986992
Molecular Formula: C16H12Cl2N2O2
Molecular Weight: 335.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922000-05-3 |
|---|---|
| Molecular Formula | C16H12Cl2N2O2 |
| Molecular Weight | 335.18 |
| IUPAC Name | 2,5-dichloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
| Standard InChI | InChI=1S/C16H12Cl2N2O2/c17-10-2-4-13(18)12(8-10)16(22)19-11-3-5-14-9(7-11)1-6-15(21)20-14/h2-5,7-8H,1,6H2,(H,19,22)(H,20,21) |
| Standard InChI Key | NVTMFTHFUVKOBE-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Introduction
2,5-Dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound belonging to the class of tetrahydroquinoline derivatives. These compounds have garnered significant attention due to their potential pharmacological properties, particularly in treating various diseases. The structure of this compound suggests it may exhibit biological activity, possibly related to its interactions with specific biological targets.
Synthesis and Characterization
The synthesis of 2,5-dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves several key steps:
-
Starting Materials: The synthesis often begins with commercially available precursors.
-
Reaction Conditions: Careful control of reaction conditions such as temperature, time, and pH is crucial to optimize yield and purity.
-
Analytical Techniques: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and characterize the final product.
Potential Applications
Tetrahydroquinoline derivatives, including 2,5-dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, have potential applications in medicinal chemistry due to their structural characteristics. These compounds may exhibit antimicrobial or anti-inflammatory activities through interactions with specific molecular targets within cells.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume